molecular formula C7H7NO3 B3263937 2-(Methoxycarbonyl)pyridine 1-oxide CAS No. 38195-81-2

2-(Methoxycarbonyl)pyridine 1-oxide

Cat. No. B3263937
CAS RN: 38195-81-2
M. Wt: 153.14 g/mol
InChI Key: XGHWESXDIVXZKH-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)pyridine 1-oxide is a chemical compound with the formula C7H7NO3 . It has a molecular weight of 153.14 .


Molecular Structure Analysis

The molecular structure of this compound can be represented as C5H4ONCO2CH3 . The ChemSpider ID for this compound is 124154 .

Scientific Research Applications

Electrocatalytic Applications

2-(Methoxycarbonyl)pyridine 1-oxide and its derivatives have been explored for their potential in electrocatalytic applications. A study highlights the use of pyridine-functionalized graphene, which is related to this compound, in the synthesis of a metal-organic framework (MOF) with enhanced catalytic activity for oxygen reduction reactions. This graphene-metalloporphyrin MOF shows promising potential as a Pt-free cathode in alkaline Direct Methanol Fuel Cells (Jahan, Bao, & Loh, 2012).

Crystal Structure Analysis

Research into the crystal structures of various pyridine 1-oxide derivatives, including those similar to this compound, has been conducted. The crystal structures of 2-(2-methoxyphenyl)pyridine 1-oxide and its derivatives were determined, providing insights into the dihedral angles between the least-squares planes of the aromatic rings, which are crucial for understanding the molecular geometry and interactions in these compounds (Wolska et al., 1995).

Tautomerism Studies

The tautomerism of pyridine N-oxides, including those related to this compound, has been studied using nuclear magnetic resonance (NMR) and X-ray diffraction. These studies help in understanding the chemical behavior of these compounds, such as the existence of 2-oxo tautomers in solution and the crystal state (Ballesteros et al., 1990).

Synthesis of Derivatives

Research has been carried out on the synthesis of various derivatives of pyridine 1-oxide, including methods for hydrogenation to produce 2-piperidone derivatives. These synthetic methods contribute to the broader understanding and utility of pyridine derivatives in chemical synthesis (Takahashi & Kariyone, 1960).

Catalytic Applications

Studies have been conducted on the catalytic applications of derivatives of this compound. For instance, research on the palladium-catalyzed cyclization/carbonylation of certain derivatives highlights their potential in the synthesis of complex organic compounds. This type of research expands the understanding of the catalytic abilities of pyridine derivatives in organic synthesis (Ardizzoia et al., 2008).

Future Directions

Research on pyridine derivatives is ongoing, with a focus on their synthesis and pharmacological applications . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 1-oxidopyridin-1-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(9)6-4-2-3-5-8(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHWESXDIVXZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=[N+]1[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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